5α-Estrane-3α,17α-diol-d5
Description
Properties
Molecular Formula |
C₁₈H₂₅D₅O₂ |
|---|---|
Molecular Weight |
283.46 |
Synonyms |
(3α,5α,17α)-Estrane-3,17-diol-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
5α-Estrane-3β,17α-diol
- Structure : Differs in the stereochemistry of the C3 hydroxyl group (β vs. α).
- Role : Major metabolite of nandrolone in horses, detected at concentrations up to 100 µg/L in urine .
- Detection: Targeted by monoclonal antibodies (e.g., C1E7) in ELISA, with a detection range of 1–100 ng/mL .
- Cross-Reactivity : Antibodies raised against this compound exhibit <1% cross-reactivity with stereoisomers (e.g., 5α-estrane-3α,17α-diol) but show 3.8% cross-reactivity with 5(10)-estrene-3β,17α-diol due to structural similarities .
5α-Estrane-3β,17β-diol
- Structure : Hydroxyl groups at C3β and C17β positions.
- Role: Biomarker for nandrolone abuse in cattle.
- Detection: Recognized by monoclonal antibodies (C1E7) at concentrations as low as 1 ng/mL in ELISA, outperforming polyclonal antibodies .
5β-Estrane-3α,17β-diol
- Structure : 5β-reduced estrane backbone with hydroxyl groups at C3α and C17β.
- Role: Minor metabolite of nandrolone in cattle, detected in urine post-administration. Its presence in injured or pregnant animals is negligible, supporting its utility as a biomarker .
5(10)-Estrene-3β,17α-diol
- Structure : Features a double bond between C5 and C10 (estrene backbone) with hydroxyl groups at C3β and C17α.
- Cross-Reactivity: Exhibits 3.8% cross-reactivity with anti-5α-estrane-3β,17α-diol antibodies, complicating its differentiation in immunoassays .
5α-Androstane-3α,17β-diol
- Structure : Androstane backbone (19-carbon nucleus) with hydroxyl groups at C3α and C17β.
- Application : Used in toxicology assays (e.g., dihydroandrosterone studies) but unrelated to nandrolone metabolism .
Analytical and Functional Differences
Immunoassay Cross-Reactivity
| Compound | Cross-Reactivity with C1E7 Antibody (%) | Key Structural Differences |
|---|---|---|
| 5α-Estrane-3β,17α-diol | 100 (Reference) | C3β-OH, C17α-OH |
| 5α-Estrane-3β,17β-diol | <1 | C17β-OH |
| 5(10)-Estrene-3β,17α-diol | 3.8 | Estrene backbone (C5-C10 double bond) |
| 5α-Estrane-3α,17α-diol-d5 | N/A (Internal standard) | Deuterium labeling |
Data sourced from hapten inhibition studies and ELISA validation .
Detection Sensitivity
Preparation Methods
Isotopic Labeling via Sodium Borodeuteride Reduction
A widely employed method involves the reduction of a keto precursor using sodium borodeuteride (NaBD4). This approach leverages the stereoselective reduction of 5α-estran-17-one intermediates to introduce deuterium at C-17.
Procedure:
-
Starting Material : 5α-Estran-3α-ol-17-one (200 mg) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL).
-
Deuteration : NaBD4 (50 mg) is added under nitrogen at 0°C, followed by stirring for 24 hours.
-
Workup : The reaction is quenched with deuterium oxide (D2O), extracted with ethyl acetate, and purified via silica gel chromatography.
Outcomes:
Wagner-Meerwein Rearrangement with Deuterated Intermediates
This method exploits D-ring rearrangements in 17α-methyl steroids to introduce deuterium at C-2, C-3, and C-4 positions.
Key Steps:
-
Halogenation : 17α-Methyl-5α-estrane-3α,17β-diol is treated with deuterated hydrobromic acid (DBr) in acetic acid, yielding a brominated intermediate.
-
Dehydrohalogenation : Potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) eliminates HBr, forming a Δ13(14)-ene derivative.
-
Hydroxylation : Osmium tetroxide (OsO4) catalyzes cis-dihydroxylation, introducing deuterium at C-2 and C-3.
Data Table 1: Optimization of Reaction Conditions
| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bromination | DBr/AcOH | 25 | 12 | 89 |
| Dehydrohalogenation | t-BuOK/DMSO | 80 | 2 | 78 |
| Dihydroxylation | OsO4/NMO | 0–5 | 6 | 65 |
Direct Hydrogen-Deuterium Exchange Catalyzed by Pd/C
A catalytic deuteration method utilizes palladium-on-carbon (Pd/C) in deuterium oxide to replace hydrogen atoms at allylic and vinylic positions.
Protocol:
Performance Metrics:
-
Deuterium Incorporation : 4–5 deuterium atoms per molecule (C-2, C-3, C-4, and C-17).
Comparative Analysis of Methods
Efficiency and Scalability
Data Table 2: Method Comparison
| Method | Isotopic Purity (%) | Sites Labeled | Cost (USD/g) |
|---|---|---|---|
| NaBD4 Reduction | 98 | C-17 | 1,200 |
| Wagner-Meerwein | 95 | C-2,3,4,17 | 3,500 |
| Pd/C Catalysis | 90 | C-2,3,4,17 | 800 |
Analytical Validation and Applications
Mass Spectrometric Characterization
Deuterated analogs exhibit distinct mass shifts:
Q & A
Q. Table 1: Cross-Reactivity of Related Steroids in ELISA
| Compound | Cross-Reactivity (%) |
|---|---|
| 5α-Estrane-3β,17α-diol | 0.2 |
| 5α-Dihydrotestosterone | 0.2 |
| Progesterone | 0.3 |
| Testosterone | <0.1 |
Basic: How is this compound synthesized with high stereoselectivity for use as a reference standard?
Answer:
A stereoselective synthesis involves:
Deuteration: Introduce deuterium at specific positions (e.g., C-16, C-17) via catalytic hydrogenation of precursor alkenes using deuterium gas and palladium catalysts .
Stereochemical Control: Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the 3α,17α-diol configuration. For example, use NaBH₄ in methanol at 0°C for selective reduction of ketone intermediates .
Purification: Employ preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers, achieving ≥98% purity .
Key Data:
Advanced: How can researchers resolve discrepancies in cross-reactivity data when using immunoassays for metabolite detection?
Answer:
Discrepancies arise due to antibody specificity and matrix interferences. Mitigation strategies include:
- Orthogonal Validation: Confirm positive samples with LC-MS/MS to rule out false positives from structurally similar steroids (e.g., 5α-dihydrotestosterone) .
- Matrix-Matched Calibration: Prepare calibrators in the same biological matrix (e.g., horse urine) to account for ion suppression or enhancement effects .
- Epitope Mapping: Characterize antibody binding sites using surface plasmon resonance (SPR) to identify non-target interactions .
Advanced: What strategies optimize the stability of deuterated this compound during long-term storage?
Answer:
- Storage Conditions: Store at –20°C in amber vials under inert gas (argon) to prevent deuterium exchange and oxidation. Avoid freeze-thaw cycles .
- Solvent Selection: Use anhydrous methanol or acetonitrile (≥99.9% purity) to minimize hydrolysis. Stability studies show <5% degradation over 12 months under these conditions .
- Quality Control: Monitor deuterium retention via isotopic abundance ratio (DAR) using high-resolution MS (e.g., Q-TOF) quarterly .
Basic: What regulatory thresholds and documentation are critical for anti-doping research involving this compound?
Answer:
- Thresholds: In equine research, the International Federation of Horseracing Authorities (IFHA) sets a urinary threshold of 45 ng/mL for 5α-estrane-3β,17α-diol in geldings and females .
- Documentation:
Advanced: How do researchers address metabolic interconversion artifacts when quantifying this compound in vivo?
Answer:
- Enzyme Inhibition: Add β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) to urine samples to prevent hydrolysis of glucuronidated metabolites during storage .
- Stable Isotope Tracing: Co-administer ¹³C-labeled analogs to track interconversion pathways via kinetic isotope effect (KIE) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
